2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride
Overview
Description
2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is a chemical compound with the formula C₁₅H₂₂ClNO₃ . It is an irritant .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is C₁₅H₂₂ClNO₃ . The average mass is 263.332 Da .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Research : Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, including compounds similar to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
- Anticancer Agents Synthesis : Rehman et al. (2018) researched the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, a class encompassing compounds similar to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, finding potential as anticancer agents (Rehman et al., 2018).
Molecular Docking Studies for Anti-cancer Properties
- EGFR Inhibitors in Cancer : Karayel (2021) conducted molecular docking studies of benzimidazole derivatives bearing structures related to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, focusing on their potential as EGFR inhibitors and anti-cancer properties (Karayel, 2021).
Application in Diagnostic Imaging
- Breast Cancer Diagnosis : Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a compound closely related to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, for visualizing primary breast tumors in vivo, indicating its potential in diagnostic imaging (Caveliers et al., 2002).
Chemical Stability Analysis
- Stability Studies : Muszalska and Bereda (2008) investigated the stability of a new analgesic active compound, a derivative of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] in aqueous solutions, providing insights relevant to compounds like 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride (Muszalska & Bereda, 2008).
Safety And Hazards
properties
IUPAC Name |
2-piperidin-3-ylethyl 4-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-14-6-4-13(5-7-14)15(17)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREMYMLWICDSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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